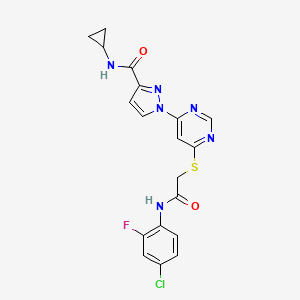![molecular formula C11H17NO B2482310 [3-(二乙氨基)苯基]甲醇 CAS No. 58293-93-9](/img/structure/B2482310.png)
[3-(二乙氨基)苯基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Diethylamino)phenyl]methanol: is an organic compound with the molecular formula C11H17NO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with a diethylamino group at the third position. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
科学研究应用
Chemistry: [3-(Diethylamino)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, [3-(Diethylamino)phenyl]methanol is utilized as a precursor for the synthesis of bioactive molecules. It is involved in the development of compounds with potential therapeutic applications, such as antimicrobial and anticancer agents.
Medicine: The compound is investigated for its potential use in medicinal chemistry. Derivatives of [3-(Diethylamino)phenyl]methanol are studied for their pharmacological properties and potential as drug candidates.
Industry: In the industrial sector, [3-(Diethylamino)phenyl]methanol is employed in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Diethylamino)phenyl]methanol typically involves the reaction of 3-(diethylamino)benzaldehyde with a reducing agent. One common method is the reduction of 3-(diethylamino)benzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of [3-(Diethylamino)phenyl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative reducing agents or catalysts to optimize the reaction conditions and reduce costs.
化学反应分析
Types of Reactions: [3-(Diethylamino)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(diethylamino)benzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction of [3-(Diethylamino)phenyl]methanol can lead to the formation of 3-(diethylamino)phenylmethane.
Substitution: The hydroxyl group in [3-(Diethylamino)phenyl]methanol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Substitution: Various reagents such as acyl chlorides, alkyl halides, or sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: 3-(Diethylamino)benzaldehyde.
Reduction: 3-(Diethylamino)phenylmethane.
Substitution: Derivatives of [3-(Diethylamino)phenyl]methanol with different functional groups replacing the hydroxyl group.
作用机制
The mechanism of action of [3-(Diethylamino)phenyl]methanol depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological targets, such as enzymes, receptors, and nucleic acids. The diethylamino group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
相似化合物的比较
[3-(Dimethylamino)phenyl]methanol: Similar structure but with dimethylamino instead of diethylamino group.
[3-(Diethylamino)phenyl]ethanol: Similar structure but with an ethyl group instead of a methyl group.
[3-(Diethylamino)phenyl]acetone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: [3-(Diethylamino)phenyl]methanol is unique due to the presence of the diethylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with biological targets, making it a valuable intermediate in the synthesis of bioactive molecules.
属性
IUPAC Name |
[3-(diethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12(4-2)11-7-5-6-10(8-11)9-13/h5-8,13H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYKUNKNLHBYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58293-93-9 |
Source


|
| Record name | [3-(diethylamino)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[butyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2482227.png)
![3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2482228.png)

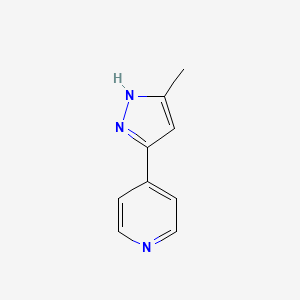
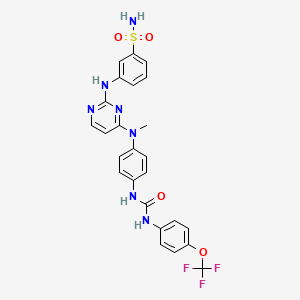
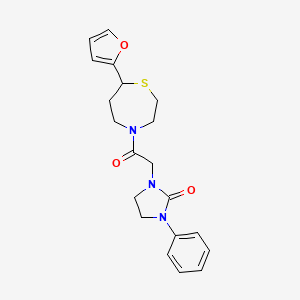
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/new.no-structure.jpg)
![[(3-Ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimid+](/img/structure/B2482240.png)

![N-(3-CHLORO-4-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2482243.png)
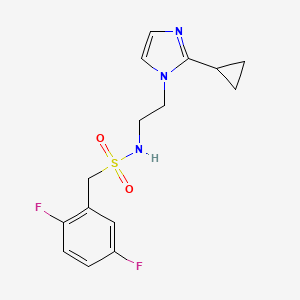
![(E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2482245.png)
![6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2482247.png)
